NS2B-NS3pro-IN-2 vs Compound 12: Quantified Potency Gap in Zika Protease Inhibition
NS2B-NS3pro-IN-2 (compound 11) shows very low inhibition of ZIKV NS2B-NS3 protease at 20 µM (13%), while its aniline derivative compound 12 achieves an IC50 of 5.48 ± 0.35 µM against the same target [1]. This large potency difference highlights the critical role of the aniline modification in achieving meaningful protease inhibition.
| Evidence Dimension | Inhibitory activity against ZIKV NS2B-NS3 protease |
|---|---|
| Target Compound Data | 13% inhibition at 20 µM (no IC50 reported due to weak activity) |
| Comparator Or Baseline | Compound 12 (aniline derivative): IC50 = 5.48 ± 0.35 µM |
| Quantified Difference | Compound 12 is substantially more potent; compound 11 does not achieve 50% inhibition at 20 µM |
| Conditions | Biochemical protease inhibition assay; ZIKV NS2B-NS3 protease |
Why This Matters
This data positions NS2B-NS3pro-IN-2 as an essential negative control or reference compound for SAR studies investigating the impact of aniline substitution on allosteric ZIKV protease inhibition.
- [1] MDPI IJMS Review. The Inhibition of NS2B/NS3 Protease: A New Therapeutic Opportunity to Treat Dengue and Zika Virus Infection. Int. J. Mol. Sci. 2024, 25(8), 4376. View Source
